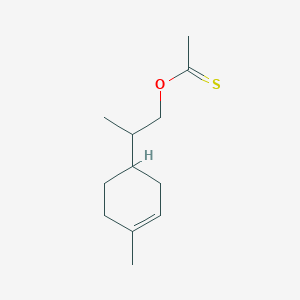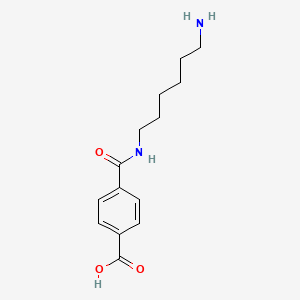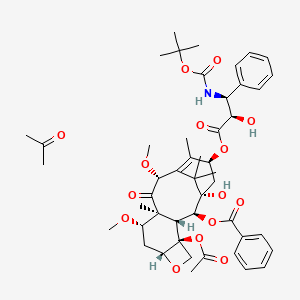
(S-(R*,R*))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S-(R*,R*))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry and its potential use in pharmaceuticals and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S-(R*,R*))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride typically involves the reaction of benzyl chloride with alpha-methylphenethylamine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through crystallization to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Advanced crystallization methods and continuous flow reactors are often employed to enhance yield and purity. The use of automated systems ensures consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(S-(R*,R*))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, ammonia, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
(S-(R*,R*))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of (S-(R*,R*))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Ephedrine: A similar compound with a different stereochemistry, used as a decongestant and bronchodilator.
Pseudoephedrine: Another stereoisomer of ephedrine, commonly used in cold medications.
Methamphetamine: A structurally related compound with potent stimulant effects.
Uniqueness
(S-(R*,R*))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its selective binding to molecular targets and potential therapeutic applications set it apart from other similar compounds.
Propiedades
Número CAS |
97403-86-6 |
|---|---|
Fórmula molecular |
C16H19Cl2N |
Peso molecular |
296.2 g/mol |
Nombre IUPAC |
(1S,2S)-N-benzyl-1-chloro-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C16H18ClN.ClH/c1-13(16(17)15-10-6-3-7-11-15)18-12-14-8-4-2-5-9-14;/h2-11,13,16,18H,12H2,1H3;1H/t13-,16+;/m0./s1 |
Clave InChI |
AZHIWDHKTLJHSM-MELYUZJYSA-N |
SMILES isomérico |
C[C@@H]([C@H](C1=CC=CC=C1)Cl)NCC2=CC=CC=C2.Cl |
SMILES canónico |
CC(C(C1=CC=CC=C1)Cl)NCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


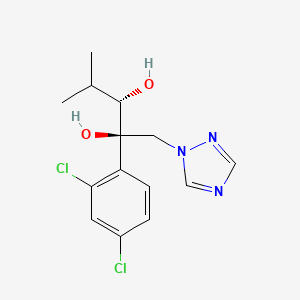
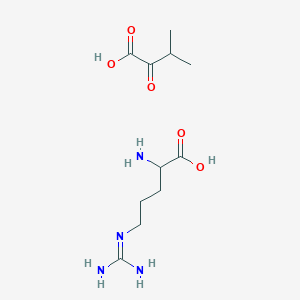
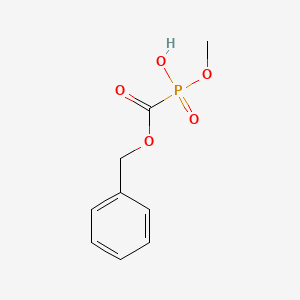
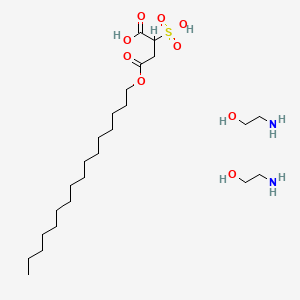

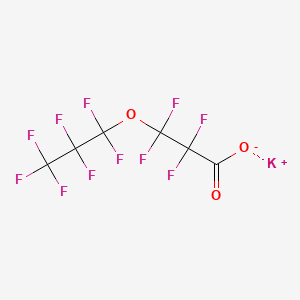
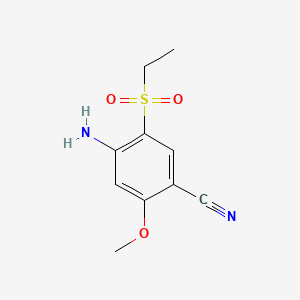
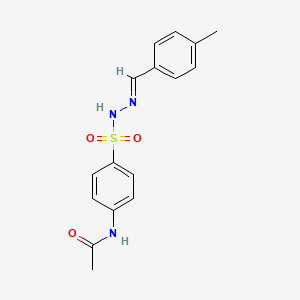
![1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12681650.png)

